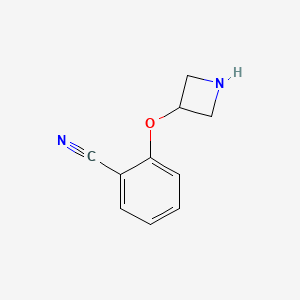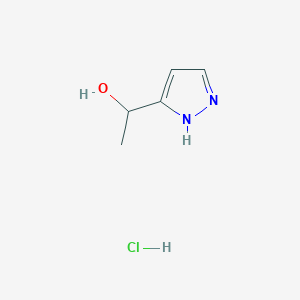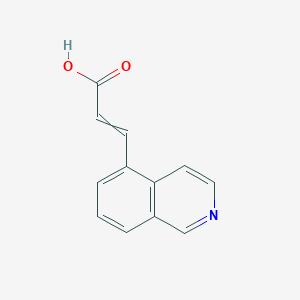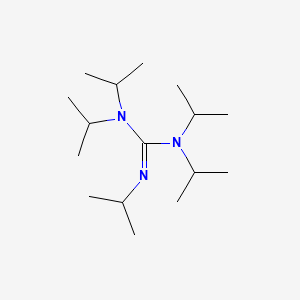![molecular formula C18H20O2 B12435129 1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one CAS No. 887575-43-1](/img/structure/B12435129.png)
1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . This compound is characterized by its phenoxy and phenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one involves several steps. One common method includes the reaction of 3-methyl-4-(propan-2-yl)phenol with 4-bromophenyl ethanone under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Analyse Des Réactions Chimiques
1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Applications De Recherche Scientifique
1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The phenoxy and phenyl groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This compound can inhibit or activate enzymes, receptors, and other proteins, resulting in its observed effects .
Comparaison Avec Des Composés Similaires
1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one can be compared with similar compounds such as:
2-Propanone, 1-(4-methoxyphenyl)-: This compound has a methoxy group instead of a phenoxy group, leading to different chemical properties and reactivity.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: The presence of both hydroxy and methoxy groups in this compound results in distinct biological activities compared to this compound.
These comparisons highlight the unique features of this compound, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
887575-43-1 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
1-[4-(3-methyl-4-propan-2-ylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C18H20O2/c1-12(2)18-10-9-17(11-13(18)3)20-16-7-5-15(6-8-16)14(4)19/h5-12H,1-4H3 |
Clé InChI |
CMVNKXCGNCDYAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435055.png)

![[1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12435072.png)






![2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435117.png)



